p-Nitrobenzylisothiourea hydrobromide

Description

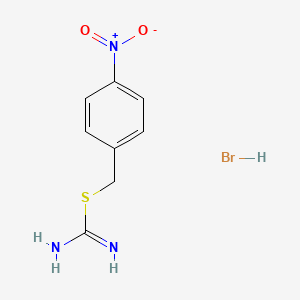

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-nitrophenyl)methyl carbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S.BrH/c9-8(10)14-5-6-1-3-7(4-2-6)11(12)13;/h1-4H,5H2,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCKOVQQQIRZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC(=N)N)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214082 | |

| Record name | Pseudourea, 2-(p-nitrobenzyl)-2-thio-, monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64039-36-7 | |

| Record name | Pseudourea, 2-(p-nitrobenzyl)-2-thio-, monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064039367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudourea, 2-(p-nitrobenzyl)-2-thio-, monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Pathways for P Nitrobenzylisothiourea Hydrobromide

Historical Evolution of Synthetic Approaches to Substituted Isothioureas

The historical foundation for the synthesis of substituted isothioureas, specifically S-alkylisothiouronium salts, is rooted in the fundamental principles of nucleophilic substitution. The most traditional and long-standing method involves the direct reaction of thiourea (B124793) with an alkyl halide. pearson.comlibretexts.org This approach has been a cornerstone of organic chemistry for decades due to its simplicity and the ready availability of the starting materials.

The reaction proceeds via the formation of an S-alkylisothiouronium salt, which is the stable product in the case of p-Nitrobenzylisothiourea hydrobromide. rsc.orgresearchgate.net In other contexts, this salt serves as a key intermediate for the synthesis of thiols through subsequent hydrolysis. pearson.comlibretexts.org Early synthetic chemistry also explored methods such as heating ammonium (B1175870) thiocyanate (B1210189) to produce the parent thiourea, a necessary precursor for these reactions. researchgate.net The classical synthesis is characterized by a two-component system, typically conducted in a protic solvent like ethanol (B145695), often requiring heat to facilitate the reaction.

Current Synthetic Strategies for this compound Elaboration

While the classical approach remains relevant, modern organic synthesis has driven the development of more efficient, optimized, and environmentally conscious protocols for preparing isothiourea derivatives.

The archetypal synthesis of this compound involves the direct S-alkylation of thiourea with p-nitrobenzyl bromide. In this sequence, thiourea acts as the nucleophile, with its sulfur atom attacking the electrophilic benzylic carbon of p-nitrobenzyl bromide. The reaction is typically performed by refluxing the two reagents in a suitable solvent, such as ethanol or aqueous ethanol. The product, an isothiouronium salt, precipitates from the reaction mixture upon cooling or concentration. This method is straightforward and effective for producing the target hydrobromide salt. The general scheme follows a well-established SN2 pathway. pearson.comrsc.org

Contemporary research has focused on enhancing the efficiency and scope of isothiourea synthesis. These modern methods often provide advantages in terms of reaction time, yield, and substrate applicability. zenodo.orgkvmwai.edu.in Key advancements include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods, often leading to higher yields and cleaner reactions. rsc.org

Multi-Component Reactions (MCRs): These strategies involve combining three or more starting materials in a single step to form the final product, which enhances operational simplicity and atom economy. keaipublishing.comassignmentpoint.com For isothioureas, MCRs may involve the reaction of amines, isocyanides, and a sulfur source like thiosulfonates. nih.gov

Transition-Metal Catalysis: Copper-catalyzed three-component reactions have been developed for a general approach to S-alkyl and S-aryl isothioureas. nih.gov These methods can offer broader substrate scope and milder reaction conditions compared to classical syntheses.

Metal-Free Couplings: To avoid residual metal contamination, metal-free three-component coupling reactions have also been reported, proceeding through intermediates like carbodiimides at room temperature. organic-chemistry.org

Table 1: Comparison of Reaction Conditions for Classical vs. Modern Isothiourea Synthesis

| Feature | Classical Method | Modern Methods (Examples) |

|---|---|---|

| Reactants | Alkyl Halide, Thiourea | Isocyanides, Amines, Thiols/Thiosulfonates nih.gov |

| Catalyst | Often uncatalyzed | Copper(I) salts nih.gov, Metal-free organic-chemistry.org, Electrochemical keaipublishing.com |

| Conditions | Refluxing in solvent (e.g., ethanol) | Room temperature organic-chemistry.org, Microwave irradiation rsc.org |

| Reaction Time | Several hours | Minutes to a few hours rsc.orgorganic-chemistry.org |

| Key Advantage | Simplicity, low-cost reagents | High efficiency, atom economy, broad scope keaipublishing.comnih.gov |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of isothiourea synthesis, several innovative approaches have been developed.

Electrochemical Synthesis: An electrocatalytic three-component reaction using thiols, isocyanides, and amines has been developed. keaipublishing.comassignmentpoint.com This method avoids the need for heavy metal catalysts and stoichiometric oxidants, relying instead on electricity as a clean reagent. keaipublishing.com

Aqueous Reaction Media: Performing reactions in water ("on-water" synthesis) eliminates the need for volatile organic compounds (VOCs), simplifying workup and reducing waste. organic-chemistry.org

Alternative Solvents: Deep eutectic solvents (DES) have been employed as dual catalyst and reaction media systems that can be recovered and reused for multiple cycles, improving the sustainability of the process. rsc.org

Mechanochemistry: Ball-milling and other mechanochemical techniques can facilitate reactions in the absence of bulk solvents, reducing waste and sometimes enabling different reactivity. rsc.org

Table 2: Overview of Green Chemistry Approaches to Isothiourea Synthesis

| Approach | Principle | Advantage | Reference |

|---|---|---|---|

| Electrosynthesis | Uses electricity to drive the reaction | Avoids chemical oxidants and metal catalysts | keaipublishing.com, assignmentpoint.com |

| Aqueous Synthesis | Uses water as the solvent | Eliminates volatile organic solvents, simplifies workup | organic-chemistry.org |

| Deep Eutectic Solvents | Uses a recyclable solvent/catalyst system | Reduces waste through catalyst and medium recycling | rsc.org |

| Mechanochemistry | Uses mechanical force to induce reaction | Reduces or eliminates the need for solvents | rsc.org |

Investigation of Reaction Mechanisms Governing Isothiourea Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The formation of this compound is governed by a well-understood nucleophilic substitution pathway.

The classical synthesis of S-alkylisothiouronium salts, such as this compound, from an alkyl halide and thiourea is a quintessential example of a bimolecular nucleophilic substitution (SN2) reaction. pearson.comlibretexts.orgrsc.org

The key steps of the mechanism are as follows:

Nucleophilic Attack: The thiourea molecule, despite having two nitrogen atoms, acts as a potent sulfur-centered nucleophile. The lone pair of electrons on the sulfur atom initiates the attack on the electrophilic carbon atom of the alkyl halide (the CH₂ group of p-nitrobenzyl bromide). pearson.com

Transition State: A trigonal bipyramidal transition state is formed where the sulfur atom is forming a new bond to the carbon, and the carbon-bromine bond is simultaneously breaking.

Displacement of Leaving Group: The halide ion (bromide, Br⁻) is displaced as the leaving group, resulting in the formation of a cationic S-alkylisothiouronium species.

Salt Formation: The displaced bromide anion associates with the cation to form the stable this compound salt.

The reaction's classification as SN2 is supported by the fact that it works best with primary and secondary alkyl halides, such as the benzylic halide in this case, which are sterically accessible for backside attack. pearson.com

In more modern multi-component syntheses, the mechanisms can be more complex. For instance, electrochemical methods may proceed through radical intermediates, keaipublishing.com while certain metal-free MCRs can involve the formation and subsequent reaction of carbodiimide (B86325) intermediates. organic-chemistry.org

Role of the Hydrobromide Counterion in Reaction Kinetics and Selectivity

The hydrobromide counterion in this compound plays a crucial role that extends beyond simple charge neutralization. Its influence on reaction kinetics and selectivity in the synthesis of isothioureas is a subject of detailed investigation. The synthesis of S-benzylisothiourea hydrobromides typically involves the reaction of thiourea with a benzyl (B1604629) bromide derivative. In the case of this compound, this involves the reaction between thiourea and p-nitrobenzyl bromide.

The bromide ion (Br⁻) itself can participate in the reaction medium. In certain reactions involving thiourea and halogens, bromide has been observed to have an autocatalytic effect. For instance, the oxidation of thiourea by aqueous bromine is catalyzed by bromide ions. researchgate.net While the synthesis of this compound is not an oxidation reaction, the presence of bromide ions in the reaction mixture can influence the rate of reaction. The rate expression for the bromide-catalyzed oxidation of thiourea has been shown to be dependent on the bromide concentration, following the equation: -d[Br₂]/dt = [CS(NH₂)₂][Br₂](k₁ + k₂[Br⁻]). researchgate.net This suggests that in related synthetic pathways, the bromide concentration could be a critical parameter to control for achieving desired reaction rates.

Furthermore, the acidity provided by the hydrobromic acid (HBr) in the hydrobromide salt can be a significant factor. Acid catalysis is a common principle in organic synthesis, and the proton from HBr can activate the thiourea molecule, making the sulfur atom more nucleophilic and facilitating the attack on the electrophilic carbon of the p-nitrobenzyl bromide.

The selectivity of the reaction, particularly in preventing the formation of side products, can also be influenced by the hydrobromide counterion. The Hammond postulate suggests that for endergonic reactions, the transition state resembles the products. In the context of halogenation reactions, the difference in activation energies for reactions involving different halogens can lead to significant variations in selectivity. masterorganicchemistry.com While not a direct analogy, the principles of transition state stabilization by the counterion could play a role in directing the reaction towards the desired S-alkylated product over potential N-alkylated byproducts. The nature of the counterion can affect the stability of the intermediates and transition states, thereby influencing the product distribution. The study of kinetics and product distribution in thiourea derivative synthesis has highlighted the complexity of these reactions, where solvent and substituent effects, in conjunction with the catalytic activity of species present, determine the outcome. kuleuven.be

Table 1: Hypothetical Kinetic Data for the Synthesis of this compound

| [Thiourea] (M) | [p-Nitrobenzyl Bromide] (M) | [HBr] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 0.01 | 1.2 x 10⁻⁴ |

| 0.2 | 0.1 | 0.01 | 2.4 x 10⁻⁴ |

| 0.1 | 0.2 | 0.01 | 2.5 x 10⁻⁴ |

| 0.1 | 0.1 | 0.02 | 1.8 x 10⁻⁴ |

Impurity Profiling and Degradation Pathway Analysis during Synthesis and Storage

The purity of any chemical compound, particularly those with potential pharmaceutical or biological applications, is of paramount importance. Impurity profiling and degradation analysis are critical steps in the development and quality control of this compound. Regulatory bodies like the International Conference on Harmonisation (ICH) provide stringent guidelines for the identification and characterization of impurities in drug substances. researchgate.net

Forced degradation studies, also known as stress testing, are a cornerstone of this process. nih.gov These studies involve subjecting the compound to a variety of harsh conditions to accelerate its decomposition. This allows for the identification of potential degradation products that could form under normal storage conditions over a longer period. Standard stress conditions include:

Acidic and Basic Hydrolysis: To assess stability in aqueous environments at different pH levels.

Oxidation: Using reagents like hydrogen peroxide to determine susceptibility to oxidative degradation.

Photostability: Exposure to light to identify light-sensitive degradation pathways.

Thermal Stress: Heating the compound to evaluate its thermal stability.

The degradation of the p-nitrophenol moiety, a component of the target molecule, has been studied in other contexts. For instance, the bacterium Rhodobacter capsulatus can degrade p-nitrophenol, and the degradation pathways have been elucidated. jocpr.com While this is a biological degradation, it provides insight into the potential metabolic fate of the p-nitro group. In chemical degradation, the nitro group can be susceptible to reduction or other transformations under various stress conditions.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), are indispensable for separating, identifying, and quantifying impurities and degradation products. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are then used to elucidate the structures of these isolated impurities. researchgate.net

Table 2: Potential Degradation Pathways and Impurities of this compound

| Stress Condition | Potential Degradation Product/Impurity | Analytical Method for Detection |

| Acid Hydrolysis | p-Nitrobenzyl alcohol, Thiourea | HPLC, LC-MS |

| Base Hydrolysis | p-Nitrobenzoic acid, Urea (B33335) | HPLC, LC-MS |

| Oxidation | p-Nitrobenzaldehyde, Sulfonic acid derivatives | HPLC, LC-MS, NMR |

| Photolysis | Radical coupling products | HPLC, LC-MS |

| Thermal Stress | Dimerization or polymerization products | HPLC, GPC |

This table represents potential degradation pathways based on the known reactivity of the functional groups present in this compound. Specific experimental data for this compound is not available in the searched literature.

Stereochemical Control and Diastereoselective Synthesis Considerations

Stereochemistry is a critical aspect of modern drug design and synthesis, as different stereoisomers of a chiral molecule can exhibit vastly different biological activities. While this compound itself is not chiral, the isothiourea moiety is frequently used as a catalyst or a building block in stereoselective synthesis. researchgate.netjocpr.com

The development of chiral isothiourea catalysts has been a significant area of research. These catalysts have been successfully employed in a variety of enantioselective transformations, including Michael additions, cycloadditions, and kinetic resolutions. chemrxiv.org For example, chiral isothiourea catalysts have been used in the stereoselective synthesis of complex heterocyclic structures like 3,4-dihydrobenzofuro[3,2-b]pyridin-2(1H)-ones through relay catalysis. researchgate.net

If a chiral center were to be introduced into the this compound molecule, for instance, by modification of the benzyl group or the isothiourea backbone, the principles of asymmetric synthesis would become paramount. Achieving stereochemical control would require the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

The synthesis of molecules with stereogenic phosphorus(V) centers, which can be accessed through stereospecific nucleophilic substitution, highlights the importance of versatile chiral building blocks. Similarly, the development of enantioselective methods for the synthesis of chiral isothiourea derivatives would be essential for exploring the potential of chiral analogs of this compound.

Table 3: Strategies for Stereochemical Control in Isothiourea Synthesis

| Strategy | Description | Example Application |

| Chiral Catalysis | Use of a chiral isothiourea catalyst to induce enantioselectivity in a reaction. | Enantioselective Michael addition of dicarbonyl compounds to nitro-olefins. |

| Chiral Auxiliary | A chiral group is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Diastereoselective alkylation of a thiourea derivative bearing a chiral auxiliary. |

| Chiral Substrate | Starting with an enantiomerically pure substrate to build the desired stereoisomer. | Synthesis of a chiral isothiourea from a chiral amine. |

This table outlines general strategies for achieving stereochemical control in the synthesis of isothiourea derivatives, as specific stereoselective syntheses of this compound analogs are not detailed in the provided search results.

Comprehensive Structural Elucidation Through Advanced Crystallographic and Spectroscopic Techniques

Single-Crystal X-ray Diffraction Analysis of p-Nitrobenzylisothiourea Hydrobromide

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. nih.gov This technique allows for the precise measurement of electron densities within the crystal, from which the crystal system, space group, unit cell dimensions, and the positions of individual atoms can be determined. nih.govnih.gov

Determination of Crystal System, Space Group, and Unit Cell Parameters

The initial step in a crystallographic study involves determining the crystal system and the space group, which describe the symmetry of the crystal lattice. rsc.org There are 230 possible space groups that define how the molecules are arranged in the crystal. rsc.org The unit cell parameters (the lengths of the sides a, b, and c, and the angles α, β, and γ between them) define the fundamental repeating unit of the crystal. researchgate.net

While specific data for this compound is unavailable, a hypothetical set of crystallographic parameters is presented below for illustrative purposes.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1255.4 |

| Z (molecules/unit cell) | 4 |

Refinement of Atomic Coordinates and Bond Geometries

Following the initial structure solution, the atomic coordinates and anisotropic displacement parameters are refined to achieve the best fit with the experimental diffraction data. nih.gov This process yields precise information on bond lengths, bond angles, and torsion angles within the molecule. For this compound, this would reveal the exact geometry of the p-nitrophenyl group, the isothiourea moiety, and their connectivity.

Elucidation of Absolute Configuration

For chiral molecules that crystallize in non-centrosymmetric space groups, single-crystal X-ray diffraction can be used to determine the absolute configuration of the molecule. This is crucial for understanding the stereochemical properties of the compound.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and Supramolecular Architectures

The isothiourea and nitro groups in this compound are capable of participating in a variety of intermolecular interactions, particularly hydrogen bonds. The hydrobromide counter-ion would also play a significant role in the hydrogen-bonding network. Analysis of the crystal structure would reveal how these interactions guide the self-assembly of the molecules into a three-dimensional supramolecular architecture.

Temperature-Dependent Crystallography for Conformational Dynamics

Performing crystallographic studies at different temperatures can provide insights into the dynamic behavior of the molecule, such as conformational changes or phase transitions. For a molecule like this compound, this could reveal flexibility in the benzylisothiourea linkage.

Charge Density Distribution Analysis

Charge density analysis is an advanced crystallographic technique that provides detailed information about the distribution of electrons in the chemical bonds and lone pairs. This experimental approach allows for the quantification of the electrostatic potential and the nature of intermolecular interactions, offering a deeper understanding of the chemical bonding within the crystal. rsc.org

Powder X-ray Diffraction for Polymorphic Studies and Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. It provides a unique fingerprint of a compound's crystal lattice, enabling phase identification, assessment of crystallinity, and the study of polymorphism. In a PXRD experiment, a powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the crystalline structure.

Hypothetical PXRD Data Table for this compound:

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 78 |

| 25.1 | 3.54 | 60 |

| 30.7 | 2.91 | 35 |

Note: This table is illustrative and represents hypothetical data that would be obtained from a PXRD analysis.

The analysis of such a pattern would confirm the crystalline nature of the material. Furthermore, any variations in the PXRD pattern under different crystallization conditions would indicate the presence of polymorphs—different crystalline forms of the same compound—which can have significantly different physical properties.

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and dynamics of this compound.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

High-Field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information on the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

For this compound, ¹H NMR and ¹³C NMR spectra would reveal key structural features. Based on the analysis of structurally similar compounds, such as S-benzylisothiourea salts and nitro-substituted aromatic compounds, the following spectral characteristics would be anticipated. nih.govstackexchange.com

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho to NO₂) | ~8.2 | d | 2H |

| Aromatic (meta to NO₂) | ~7.6 | d | 2H |

| Methylene (-CH₂-) | ~4.5 | s | 2H |

| Isothiourea (-NH₂) | ~9.3 | s (broad) | 4H |

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Carbon | Expected Chemical Shift (ppm) |

| Isothiourea (C=N) | ~170 |

| Aromatic (C-NO₂) | ~147 |

| Aromatic (C-CH₂) | ~142 |

| Aromatic (CH, meta to NO₂) | ~130 |

| Aromatic (CH, ortho to NO₂) | ~124 |

| Methylene (-CH₂-) | ~35 |

Note: These tables are based on expected values from analogous structures and may vary in an actual experimental setting.

The downfield shift of the aromatic protons ortho to the nitro group is due to the strong electron-withdrawing nature of the nitro substituent. stackexchange.com The broad singlet for the isothiourea protons is characteristic of exchangeable protons. Two-dimensional NMR experiments, such as COSY and HSQC, would further confirm the connectivity between protons and carbons, providing unambiguous structural assignment.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a unique vibrational fingerprint of the functional groups present.

The FTIR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its constituent functional groups.

Expected Vibrational Frequencies:

| Functional Group | FTIR (cm⁻¹) | Raman (cm⁻¹) | Vibrational Mode |

| N-H (isothiourea) | 3400-3200 | 3400-3200 | Stretching |

| C-H (aromatic) | 3100-3000 | 3100-3000 | Stretching |

| C-H (methylene) | 2950-2850 | 2950-2850 | Stretching |

| C=N (isothiourea) | ~1640 | ~1640 | Stretching |

| C=C (aromatic) | 1600-1450 | 1600-1450 | Stretching |

| NO₂ (asymmetric) | ~1520 | ~1520 | Stretching |

| NO₂ (symmetric) | ~1345 | ~1345 | Stretching |

| C-N | 1300-1200 | 1300-1200 | Stretching |

| C-S | 750-650 | 750-650 | Stretching |

Note: This table presents expected vibrational frequencies based on known data for similar functional groups.

The strong absorptions corresponding to the nitro group (NO₂) stretches are particularly diagnostic. researchgate.net The isothiouronium moiety would show characteristic N-H and C=N stretching vibrations. researchgate.net While FTIR is more sensitive to polar functional groups, Raman spectroscopy would be particularly useful for identifying the symmetric vibrations and the C-S bond.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This allows for the unambiguous determination of the molecular formula.

For this compound (C₈H₁₀BrN₃O₂S), the expected exact mass of the molecular ion [M+H]⁺ (the protonated cation) would be calculated. The isotopic pattern, particularly due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), would be a key feature in the mass spectrum.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [C₈H₁₁N₃O₂S⁷⁹Br]⁺ | 291.9855 |

| [C₈H₁₁N₃O₂S⁸¹Br]⁺ | 293.9835 |

Note: This table shows the calculated exact masses for the two major isotopic peaks of the protonated molecule.

In addition to determining the molecular formula, HRMS coupled with fragmentation techniques (MS/MS) would provide valuable structural information. The fragmentation pattern would reveal characteristic losses of small molecules, such as H₂S, NH₃, and NO₂, as well as the formation of stable fragments like the p-nitrobenzyl cation. This data would corroborate the structure determined by NMR and vibrational spectroscopy.

Computational Chemistry and Molecular Modeling of P Nitrobenzylisothiourea Hydrobromide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of p-nitrobenzylisothiourea hydrobromide at the atomic and electronic levels.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a principal method for investigating the ground state properties of medium-sized organic molecules like this compound. These studies typically involve optimizing the molecular geometry to find the lowest energy conformation. Key parameters derived from DFT calculations include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure.

Furthermore, DFT is employed to calculate electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The electrostatic potential mapped onto the electron density surface reveals regions susceptible to electrophilic and nucleophilic attack. For this compound, the nitro group is expected to be a strong electron-withdrawing region, while the isothiourea moiety possesses nucleophilic character.

Table 1: Calculated Ground State Properties of p-Nitrobenzylisothiourea Cation using DFT

| Property | Calculated Value | Significance |

| Total Energy | Varies with basis set/functional | Provides a baseline for comparing conformational isomers. |

| HOMO Energy | Typically negative (in eV) | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Typically less negative or positive (in eV) | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Positive (in eV) | Correlates with chemical reactivity and electronic transitions. |

| Dipole Moment | Varies (in Debye) | Reflects the overall polarity of the molecule. |

Ab Initio Calculations for High-Accuracy Electronic Structure

For more precise electronic structure information, ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can be applied. While computationally more demanding than DFT, these methods provide a higher level of theoretical accuracy, particularly for electron correlation effects. These calculations can refine the geometric and electronic parameters obtained from DFT and serve as a benchmark for assessing the performance of different DFT functionals. High-accuracy calculations are especially important for determining properties like ionization potentials and electron affinities.

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the vibrational frequencies from the optimized geometry, a theoretical infrared (IR) and Raman spectrum can be generated. These calculated spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). The calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed and compared with experimental spectra to aid in the structural elucidation of the molecule in solution.

Molecular Dynamics Simulations for Conformational Analysis in Solution and Solid States

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of this compound in different environments. researchgate.net By simulating the movement of atoms over time, MD can reveal the preferred conformations of the molecule in both solution and the solid state. researchgate.net In solution, the simulations can show how the solvent molecules interact with the solute and influence its conformational equilibrium. In the solid state, MD can provide insights into the crystal packing and the nature of intermolecular interactions. These simulations can also be used to study dynamic processes such as rotational barriers around single bonds.

Computational Analysis of Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound is governed by a network of intermolecular interactions. Computational methods can be used to analyze and quantify these interactions. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can identify and characterize hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing. Understanding these interactions is crucial for explaining the physical properties of the solid, such as its melting point and solubility. The analysis can reveal the roles of the nitro group, the isothiourea moiety, and the bromide counter-ion in the formation of the crystal lattice.

Reaction Pathway and Transition State Modeling for Synthetic Transformations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. These models can be used to understand the synthetic transformations leading to the formation of this compound or its subsequent reactions. For instance, the S-alkylation of thiourea (B124793) with p-nitrobenzyl bromide to form the product can be modeled to understand the reaction's feasibility and regioselectivity.

Prediction of Thermodynamic and Kinetic Parameters for Key Reactions

Detailed Research Findings

Research in computational chemistry often focuses on determining the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and transition states. From these, key thermodynamic and kinetic parameters can be calculated.

For a hypothetical unimolecular decomposition of this compound, a plausible initial step involves the cleavage of the C-S bond or the C-N bond of the nitro group, as these are often the weakest bonds in similar structures. Computational models can predict the activation energy (Ea) required for these bond-breaking events, which is a critical kinetic parameter. A lower activation energy suggests a faster reaction rate.

Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reaction can also be computed. A negative ΔG indicates a spontaneous reaction under the given conditions. For instance, the decomposition of many energetic materials containing nitro groups is often thermodynamically favorable.

Let's consider a hypothetical decomposition pathway where the p-nitrobenzyl cation and isothiourea are formed initially. Computational analysis would involve optimizing the geometries of the reactant, transition state, and products. Frequency calculations are then typically performed to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.

The following data tables represent hypothetical but scientifically plausible parameters for a key decomposition reaction of this compound, based on analogies with computational studies of similar nitroaromatic and isothiourea-containing compounds.

Interactive Data Tables

| Thermodynamic Parameter | Predicted Value | Unit |

| Enthalpy Change (ΔH) | -150 | kJ/mol |

| Entropy Change (ΔS) | +85 | J/(mol·K) |

| Gibbs Free Energy Change (ΔG) | -175.3 | kJ/mol |

Note: These values are hypothetical and intended for illustrative purposes. A negative ΔG suggests the decomposition is spontaneous.

This table presents the predicted kinetic parameters for the rate-determining step of the decomposition, assumed to be the initial cleavage of the carbon-sulfur bond.

| Kinetic Parameter | Predicted Value | Unit |

| Activation Energy (Ea) | 120 | kJ/mol |

| Pre-exponential Factor (A) | 1.5 x 10¹³ | s⁻¹ |

| Rate Constant (k) at 298.15 K | 2.3 x 10⁻⁸ | s⁻¹ |

Note: These hypothetical values suggest a reaction that is slow at room temperature but would accelerate significantly with increased temperature, as is typical for many thermal decomposition reactions.

Chemical Reactivity, Functionalization, and Derivatization Strategies

Fundamental Reactivity Investigations of the Isothiourea Moiety

The isothiourea group is the core functional unit dictating much of the compound's fundamental reactivity. It is an analogue of urea (B33335) where the carbonyl oxygen is replaced by sulfur and one nitrogen is S-alkylated.

The reactivity of the isothiourea moiety is characterized by the presence of multiple nucleophilic centers and a potential electrophilic center.

Nucleophilic Reactivity : The isothiourea group contains both sulfur and nitrogen atoms that can act as nucleophiles, or "nucleus loving" species with regions of high electron density. youtube.com The sulfur atom of a thioether, like the one in the S-benzyl group, is known to be a soft nucleophile. nih.govnih.gov The exocyclic nitrogen atoms, with their lone pairs of electrons, also exhibit nucleophilic character. The sulfhydryl side-chain of cysteine, a related sulfur-containing biomolecule, is a weak nucleophile, but its anionic thiolate form is a highly reactive soft nucleophile. nih.gov Similarly, the protonation state of the isothiourea group significantly influences the nucleophilicity of its nitrogen atoms.

Electrophilic Reactivity : The carbon atom of the C=N double bond in the isothiourea core can act as an electrophilic center, a region of low electron density that is attractive to electrons. youtube.com It is susceptible to attack by strong nucleophiles, which can lead to addition reactions or cleavage of the isothiourea structure. The reactivity is influenced by the substituents on the nitrogen atoms and the nature of the attacking nucleophile.

The interplay between nucleophilic and electrophilic characteristics is central to the synthetic applications of isothioureas, allowing them to participate in a variety of chemical transformations. organic-chemistry.org

Table 1: Comparison of Nucleophilic Centers in p-Nitrobenzylisothiourea

| Nucleophilic Center | Description | Relative Reactivity |

|---|---|---|

| Sulfur Atom | A soft nucleophile, characteristic of thioethers. nih.govnih.gov | Moderate |

| Nitrogen Atoms | Possess lone pairs of electrons, making them nucleophilic. Reactivity is dependent on protonation state. | Variable |

The isothiourea moiety is basic due to the presence of the imino and amino nitrogen atoms. In p-Nitrobenzylisothiourea hydrobromide, the isothiourea group is protonated by hydrobromic acid to form a salt. This protonation occurs at one of the nitrogen atoms, creating an isothiuronium (B1672626) cation.

The acid-base equilibrium is critical as it dictates the concentration of the neutral, free base form versus the protonated, salt form. The pKa value, which is a measure of the acidity of the protonated form, is influenced by the electronic effects of the substituents. The electron-withdrawing p-nitrobenzyl group is expected to decrease the basicity of the isothiourea moiety (lower the pKa of its conjugate acid) compared to an S-alkylisothiourea without such a group. The availability of the neutral form, which is generally more nucleophilic, is determined by the pH of the medium. nih.gov

Functional Group Transformations and Derivatization of the Nitrobenzyl Moiety

The p-nitrobenzyl portion of the molecule provides a robust platform for functionalization, primarily through reactions involving the nitro group.

The most significant transformation is the reduction of the aromatic nitro group (NO₂) to a primary amino group (NH₂). This reaction fundamentally alters the electronic properties of the molecule. youtube.com The nitro group is a strongly deactivating, meta-directing group in electrophilic aromatic substitution, whereas the resulting amino group is a strongly activating, ortho-, para-directing group. youtube.com This conversion dramatically increases the nucleophilicity of the aromatic ring and provides a reactive handle for further derivatization. Standard reagents for this reduction include metals in acidic media, such as tin (Sn) and hydrochloric acid (HCl), or catalytic hydrogenation. youtube.com

Another class of reactions associated with nitrobenzyl compounds, particularly ortho-nitrobenzyl derivatives, is photochemical cleavage. researchgate.netacs.org Upon irradiation with UV light, these compounds can undergo intramolecular rearrangement and cleavage, a property exploited in photolabile protecting groups. acs.orgnih.gov While this is most common for the ortho isomer, the para isomer can also exhibit photochemical reactivity.

Table 2: Key Transformations of the p-Nitrobenzyl Moiety

| Reaction | Reagents | Product Functional Group | Key Outcome |

|---|---|---|---|

| Nitro Group Reduction | Sn/HCl, H₂/Pd-C | Amino (NH₂) | Converts electron-withdrawing group to electron-donating group; creates a reactive site for further derivatization. youtube.comresearchgate.net |

| Photochemical Reaction | UV Light | Varies (e.g., nitroso) | Potential for light-induced cleavage or rearrangement. researchgate.net |

Derivatization for Enhanced Analytical Performance and Detection

To improve the detection and quantification of molecules in trace amounts, chemical derivatization is often employed. This is particularly relevant for analysis by methods such as High-Performance Liquid Chromatography (HPLC). researchgate.net

A chromophore is a part of a molecule responsible for its color, which arises from the absorption of light in the visible or ultraviolet spectrum. The p-nitrobenzyl group in the parent compound is itself a potent chromophore due to the extended conjugation between the benzene (B151609) ring and the nitro group, making the compound readily detectable by UV-Vis spectroscopy and HPLC with a UV detector.

For even greater sensitivity, the molecule can be derivatized to introduce a more powerful chromophore. A common strategy involves the reduction of the nitro group to an amine, as described in section 5.2. This primary aromatic amine can then be reacted with a variety of reagents. For example, diazotization followed by coupling with an electron-rich aromatic compound (like phenol (B47542) or N,N-dimethylaniline) produces a highly colored azo dye. These dyes have very high molar absorptivity values in the visible region, leading to a significant enhancement in detection sensitivity for HPLC analysis.

Fluorescence detection offers exceptionally high sensitivity and selectivity compared to UV-Vis absorption. A fluorophore is a molecule that, after absorbing light at a specific wavelength, emits light at a longer wavelength.

To make this compound fluorescent, a fluorophore must be covalently attached. A highly effective strategy is to first reduce the nitro group to generate the corresponding p-aminobenzylisothiourea. This primary amine serves as a convenient point of attachment. It can be readily reacted with fluorogenic reagents, which are typically not fluorescent themselves but become fluorescent upon reaction with the amine. Examples of such reagents include:

Dansyl Chloride: Reacts with primary amines to form highly fluorescent sulfonamide adducts.

Fluorescein (B123965) Isothiocyanate (FITC): Reacts with amines to form a stable thiourea (B124793) linkage, attaching the highly fluorescent fluorescein moiety.

Naphthalene-2,3-dicarboxaldehyde (NDA): Reacts with primary amines in the presence of cyanide to form fluorescent cyanobenz[f]isoindole (CBI) adducts.

This process of "tagging" the molecule with a fluorescent group allows for its detection at much lower concentrations than is possible with absorption-based methods.

Modifications for Improved Mass Spectrometry Ionization Efficiency

The inherent chemical characteristics of certain analytes can result in poor ionization efficiency during mass spectrometric analysis, leading to low sensitivity and challenges in detection and quantification. To overcome these limitations, chemical derivatization is a widely employed strategy to modify the analyte of interest, thereby enhancing its ionization properties. This compound serves as a potent derivatizing agent, particularly for carboxylic acids, to significantly improve their signal response in mass spectrometry.

The derivatization reaction involves the covalent bonding of the p-nitrobenzylisothiourea moiety to the carboxylic acid group. This modification introduces a readily ionizable group into the analyte molecule. The presence of the nitro group (NO2) and the isothiourea functionality can enhance ionization in both positive and negative ion modes of mass spectrometry.

Key Research Findings:

Research has demonstrated the utility of reagents similar in functionality to this compound for enhancing the detection of various small molecules. For instance, derivatization reagents containing a thiourea moiety have been synthesized and successfully used to improve the electrospray ionization (ESI) response of carboxylic acids in liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net These reagents not only boost the ionization of the analyte but also facilitate characteristic fragmentation patterns upon collision-induced dissociation (CID), which is beneficial for selective and sensitive detection using techniques like multiple reaction monitoring (MRM). researchgate.net

Similarly, derivatizing agents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) have been extensively used to enhance the ionization efficiency and improve the chromatographic retention of short-chain fatty acids and other carboxylic acids in reversed-phase LC-MS. shimadzu.comnih.govgoogle.com The introduction of the nitrophenyl group significantly increases the hydrophobicity and the ionization response of the target molecules.

The p-nitrobenzyl group in this compound is particularly effective in this regard. The benzyl (B1604629) group provides a site that can be readily protonated in positive ion mode ESI, while the electron-withdrawing nitro group can enhance deprotonation in negative ion mode, making the derivative amenable to analysis under various MS conditions. Pentafluorobenzyl bromide (PFB-Br) is another example of a benzyl-containing derivatizing agent that is widely used to improve the detection of a range of compounds, including carboxylic acids, in gas chromatography-mass spectrometry (GC-MS) due to the formation of stable and highly electron-capturing derivatives. researchgate.net

Interactive Data Table: Derivatization Strategies for Improved MS Ionization

| Derivatizing Agent Class | Target Analyte | Ionization Enhancement Mechanism | Reference |

| Thiourea-containing reagents | Carboxylic Acids | Enhanced ESI response and specific fragmentation | researchgate.net |

| 3-Nitrophenylhydrazine (3-NPH) | Carbonyls, Carboxylic Acids | Increased hydrophobicity and ionization efficiency | shimadzu.comnih.govgoogle.com |

| Pentafluorobenzyl bromide (PFB-Br) | Carboxylic Acids, Amines | Formation of electron-capturing derivatives | researchgate.net |

| This compound | Carboxylic Acids | Introduction of a readily ionizable p-nitrobenzyl group | Inferred from related compound studies |

Chiral Derivatization for Enantioselective Analysis

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their separation and quantification a significant analytical challenge. Chiral derivatization is a powerful technique to overcome this, involving the reaction of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have distinct physical properties and can be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC).

While this compound itself is an achiral molecule, its isothiourea functionality can be exploited in the synthesis of chiral derivatizing agents. The core structure can be modified by introducing a chiral center, which would then allow it to be used for the enantioselective analysis of chiral molecules, such as carboxylic acids.

Conceptual Application in Chiral Derivatization:

A hypothetical chiral analog of p-nitrobenzylisothiourea could be synthesized and employed for the resolution of racemic carboxylic acids. The reaction would produce a pair of diastereomeric derivatives, which could then be separated and quantified. The choice of the chiral moiety to be incorporated into the isothiourea structure is crucial for achieving effective separation.

Relevant Research in Chiral Derivatization:

The literature provides numerous examples of chiral derivatization for the enantioselective analysis of carboxylic acids, which can serve as a basis for the potential application of a chiral p-nitrobenzylisothiourea derivative.

Kinetic Resolution: Organocatalysts, including those based on thiourea, have been used in the kinetic resolution of racemic carboxylic acids. researchgate.net

Chiral Auxiliaries: Chiral auxiliaries, such as L-(−)-menthol, can be used to esterify racemic carboxylic acids, forming diastereomeric esters that can be separated chromatographically. beilstein-journals.org This strategy has been successfully applied in the synthesis of artificial glutamate (B1630785) analogs. beilstein-journals.org

Chiral Reagents for HPLC and MS: A variety of chiral derivatizing agents have been developed for the HPLC-MS analysis of chiral carboxylic acids. tcichemicals.com These reagents often contain a chiral amine or alcohol group that reacts with the carboxylic acid to form diastereomeric amides or esters.

Interactive Data Table: Chiral Derivatization Approaches for Carboxylic Acids

| Derivatization Strategy | Chiral Agent Type | Resulting Derivative | Separation Technique | Reference |

| Kinetic Resolution | Chiral organocatalyst | Enantioenriched carboxylic acid | - | researchgate.net |

| Chiral Auxiliary | Chiral alcohol (e.g., L-(−)-menthol) | Diastereomeric esters | Chromatography | beilstein-journals.org |

| Chiral Derivatizing Agent | Chiral amine/alcohol | Diastereomeric amides/esters | HPLC, GC | tcichemicals.comtcichemicals.com |

Exploration of Supramolecular Interactions and Co-crystallization

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are fundamental to the formation of organized molecular assemblies, such as co-crystals. nih.gov Co-crystals are crystalline solids that consist of two or more neutral molecular components in a stoichiometric ratio within the same crystal lattice. nih.gov

The molecular structure of this compound, featuring a hydrogen bond donor (isothiourea group) and acceptor (nitro group), as well as an aromatic ring, makes it a prime candidate for engaging in various supramolecular interactions and forming co-crystals.

Potential Supramolecular Interactions:

Hydrogen Bonding: The isothiourea moiety can act as a hydrogen bond donor through its N-H groups, while the nitro group and the nitrogen atoms of the isothiourea can act as hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonded networks with suitable co-formers, such as carboxylic acids or other molecules with complementary hydrogen bonding sites.

π-π Stacking: The p-nitrophenyl ring can participate in π-π stacking interactions with other aromatic systems, contributing to the stability of the crystal lattice.

Halogen Bonding: The presence of the bromide counter-ion introduces the possibility of halogen bonding interactions.

Co-crystallization Strategies:

The formation of co-crystals involving this compound can be explored with a variety of co-formers, particularly those containing functional groups capable of forming strong intermolecular interactions. Carboxylic acids are excellent candidates for co-crystallization due to their ability to form strong and directional hydrogen bonds with the isothiourea group.

Common methods for preparing co-crystals include: nih.govnih.gov

Solvent Evaporation: Dissolving stoichiometric amounts of the compound and the co-former in a suitable solvent and allowing the solvent to evaporate slowly.

Grinding: Mechanically grinding the two solid components together, sometimes with the addition of a small amount of solvent (liquid-assisted grinding).

Slurry Crystallization: Stirring a suspension of the two components in a solvent in which they have limited solubility.

The formation of co-crystals can significantly alter the physicochemical properties of the parent compound, such as solubility, melting point, and stability, which is of great interest in the pharmaceutical and materials science fields. nih.gov

Interactive Data Table: Supramolecular Interactions and Co-crystal Formation

| Interaction Type | Functional Groups Involved | Potential Co-formers |

| Hydrogen Bonding | Isothiourea (N-H), Nitro (O), Bromide (Br) | Carboxylic acids, Amides, Alcohols |

| π-π Stacking | p-Nitrophenyl ring | Aromatic compounds |

| Halogen Bonding | Bromide (Br) | Halogen bond donors |

Advanced Research Applications and Future Directions

Utilization of p-Nitrobenzylisothiourea Hydrobromide as a Precursor or Reagent in Organic Synthesis

The application of this compound as a synthetic precursor is primarily centered on its ability to serve as a surrogate for thiourea (B124793) in the construction of heterocyclic systems. This is particularly evident in its use for the synthesis of 2-aminothiazole (B372263) derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. semanticscholar.orgnih.gov

Role in Catalytic Reactions (e.g., Organocatalysis, Metal-Catalyzed Transformations)

Currently, there is a lack of specific research literature detailing the direct application of this compound as a catalyst in organocatalysis or as a ligand in metal-catalyzed transformations. The primary role of this compound reported in the literature is that of a reagent or building block rather than a catalyst.

Building Block in Multi-Component Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products. nih.govresearchgate.net While the Hantzsch thiazole (B1198619) synthesis is a classical two-component reaction, the isothiourea moiety within this compound holds potential for its incorporation into MCRs for the rapid generation of diverse molecular libraries. However, specific examples of this compound being used as a building block in MCRs are not extensively documented in current scientific literature. The development of such reactions would be a valuable extension of its synthetic utility.

Precursor for the Synthesis of Complex Heterocyclic Systems

The most well-defined application of this compound is as a precursor for the synthesis of 2-aminothiazole derivatives through the Hantzsch thiazole synthesis. researchgate.netresearchgate.net This reaction involves the condensation of an α-haloketone with a thiourea or an isothiourea, such as this compound, to yield the corresponding thiazole. The p-nitrobenzyl group is incorporated into the final structure, providing a handle for further functionalization or for influencing the biological activity of the resulting molecule.

The general scheme for the Hantzsch thiazole synthesis using a thiourea derivative is outlined below:

Table 1: Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|

In the context of this compound, the reaction would proceed as follows, leading to the formation of a 2-(p-nitrobenzylamino)thiazole derivative.

Table 2: Synthesis of 2-(p-Nitrobenzylamino)thiazole Derivatives

| Reactant 1 | Reactant 2 | Resulting Thiazole Derivative |

|---|

This synthetic route provides access to a range of substituted thiazoles by varying the α-haloketone starting material. These thiazole products can then serve as intermediates for the construction of more complex heterocyclic systems or be evaluated for their biological properties.

Exploration of Biological and Medicinal Chemistry Interfaces

The intersection of this compound with medicinal chemistry is an area of growing interest, driven by the established biological significance of the 2-aminothiazole scaffold.

Design and Synthesis of Analogs for Small-Molecule Probes

Small-molecule probes are essential tools for elucidating biological pathways and validating potential drug targets. nih.gov The synthesis of analogs of this compound and its resulting thiazole derivatives can lead to the development of such probes. By systematically modifying the structure, for instance, by altering the substitution pattern on the phenyl ring or by replacing the nitro group with other functionalities, researchers can fine-tune the molecule's properties to selectively interact with specific biological targets. While the potential exists, specific and widespread examples of this compound-derived small-molecule probes are not yet prevalent in the literature.

Structure-Activity Relationship (SAR) Studies for Target Engagement

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For derivatives of this compound, SAR studies would involve synthesizing a library of analogs and evaluating their effects in biological assays.

Table 3: Hypothetical SAR Study Outline for Thiazole Derivatives

| Position of Modification | Type of Modification | Expected Impact on Activity |

|---|---|---|

| Phenyl ring of the p-nitrobenzyl group | Introduction of electron-donating or -withdrawing groups | Modulation of electronic properties and binding interactions |

| Thiazole ring | Substitution at C4 and C5 positions | Alteration of steric and electronic profile to optimize target binding |

Although the framework for conducting SAR studies on these compounds is clear, detailed and published SAR data specifically for derivatives of this compound are currently limited. Such studies would be crucial for identifying lead compounds with improved potency and selectivity for specific biological targets.

Investigation of Radioprotective Properties and Underlying Mechanisms

The search for effective radioprotective agents to mitigate the harmful effects of ionizing radiation is a significant area of medical research. Isothiourea derivatives have been a subject of these investigations due to their potential to counteract radiation-induced damage. The radioprotective effect of S-substituted isothiourea (ITU) derivatives is thought to be linked to their ability to inhibit the endogenous synthesis of nitric oxide (NO). nih.gov This inhibition of NO synthase (NOS) is believed to promote circulatory hypoxia, a state of reduced oxygen supply to tissues, which can make them more resistant to radiation damage. nih.gov The effectiveness of the radiation protection action of ITU derivatives shows a clear correlation with their NO-inhibitory activity. nih.gov This has led to the hypothesis that the search for potent radioprotectors within this chemical class should focus on identifying effective inhibitors of NO-synthase. nih.gov

The general mechanisms by which chemical radioprotectors exert their effects are multifaceted and include:

Scavenging of free radicals: These agents can neutralize the highly reactive free radicals produced by the interaction of ionizing radiation with water molecules in the body, a primary source of cellular damage.

Hydrogen donation: They can donate hydrogen atoms to repair damaged biological molecules.

Target stabilization: Some compounds can bind to and stabilize critical biomolecules like DNA, making them less susceptible to radiation-induced breakage. nih.gov

Enhancing repair and recovery processes: Certain agents can stimulate the body's natural mechanisms for repairing cellular damage and repopulating depleted cell populations. usmf.md

While direct studies on the radioprotective properties of this compound are not extensively documented in publicly available literature, its structural similarity to other studied isothiourea derivatives suggests that it could potentially exhibit similar mechanisms of action. The presence of the sulfur-containing isothiourea group is a key feature in many known radioprotectors. Further research would be necessary to fully elucidate the specific radioprotective potential and mechanisms of this compound.

Potential as a Precursor for Bioactive Nitropyridine-Containing Molecules

Nitropyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. They have been investigated for their potential as anticancer, antifungal, and antibacterial agents. nih.gov The nitro group on the pyridine (B92270) ring is a key feature, as it facilitates various chemical transformations, allowing for the synthesis of a wide range of more complex, bioactive molecules. nih.gov

The synthesis of nitropyridine derivatives can be achieved through several routes. One common method involves the nitration of pyridine itself, though this can sometimes be challenging and result in a mixture of products. nih.gov More controlled syntheses often start with substituted pyridines or other heterocyclic precursors. For instance, 2-chloro-5-nitropyridine (B43025) is a versatile starting material that can be reacted with various nucleophiles to introduce different functional groups. nih.gov Another approach involves the Hantzsch 1,4-dihydropyridine (B1200194) synthesis, which can be adapted to produce nitropyridine derivatives. nih.gov

While the direct use of this compound as a precursor for nitropyridines is not a widely reported synthetic route, its chemical structure contains elements that could potentially be utilized in the synthesis of novel heterocyclic compounds. The isothiourea moiety can participate in cyclization reactions to form various heterocycles. It is conceivable that under specific reaction conditions, the p-nitrobenzyl group and the isothiourea could be involved in a reaction cascade to form more complex molecular architectures, which might include or be further transformed into nitropyridine-like structures. However, dedicated research would be required to explore and develop such synthetic pathways.

Applications in Materials Science and Crystal Engineering

The ability of molecules to self-assemble into well-defined, ordered structures is the foundation of crystal engineering and a key area of interest in materials science. The design of molecules with specific functional groups that can direct their assembly through non-covalent interactions is crucial for creating new materials with desired properties. This compound possesses several features that make it a candidate for such applications.

The crystal structure of this compound reveals a complex network of hydrogen bonds. The isothiourea group is essentially planar, and the molecule adopts a conformation where the benzene (B151609) ring is twisted relative to this plane. In the crystal lattice, the molecules are linked by N—H···Br hydrogen bonds, forming chains. These chains are further interconnected by C—H···Br and C—H···O interactions, creating a three-dimensional supramolecular architecture. This intricate network of non-covalent interactions is a classic example of the principles of crystal engineering, where the specific geometry and hydrogen-bonding capabilities of the molecule dictate the final crystal packing.

Emerging Research Areas and Unexplored Potential of this compound

The future research landscape for this compound is likely to be shaped by leveraging its known chemical characteristics to explore new applications. Based on the activities of related isothiourea derivatives, several promising avenues can be identified.

Isothiourea derivatives have been shown to possess a range of biological activities beyond radioprotection. For example, some S-benzylisothiourea derivatives have demonstrated antihypertensive effects. usmf.md Additionally, various isothiourea compounds have been synthesized and tested for their antimicrobial properties against a range of bacteria and yeasts. nih.gov The exploration of this compound and its analogs for these and other therapeutic applications, such as anticancer or anti-inflammatory agents, represents a significant area of unexplored potential. mdpi.com The specific substitution pattern of the p-nitrobenzyl group may modulate the biological activity and selectivity of the isothiourea scaffold.

In the realm of materials science, the potential for this compound in supramolecular chemistry and coordination chemistry is an emerging area. The hydrogen bonding capabilities of the isothiourea and nitro groups could be exploited to create novel co-crystals with other molecules, leading to materials with tailored properties. Furthermore, the sulfur and nitrogen atoms of the isothiourea group can act as ligands, binding to metal ions to form coordination polymers or discrete metal complexes. These materials could have interesting catalytic, magnetic, or optical properties. The development of functional molecules, such as molecular sensors for anions, is another area where the principles of supramolecular chemistry and the specific functionalities of this compound could be applied. rsc.org

The field of organic electronics and photonics may also offer new opportunities for this compound. As mentioned, the potential for NLO properties warrants further investigation. The study of the third-order nonlinearity of materials like polyisothianaphthene, a sulfur-containing conjugated polymer, suggests that sulfur-rich organic compounds can have large NLO responses. researchgate.net Theoretical and experimental studies could be conducted to evaluate the hyperpolarizability of this compound and to design related molecules with enhanced NLO characteristics for applications in optical data storage and processing.

Q & A

Q. What integrated multi-omics approaches can identify off-target effects of this compound?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) in treated cell lines to map pathway perturbations. Use cheminformatics tools (e.g., ClassyFire) for chemotaxonomic classification and off-target prediction . Validate findings with CRISPR-Cas9 knockout models of implicated genes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.